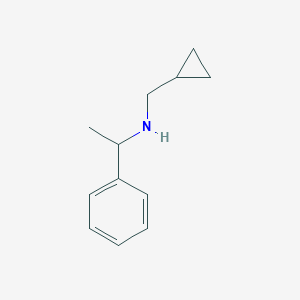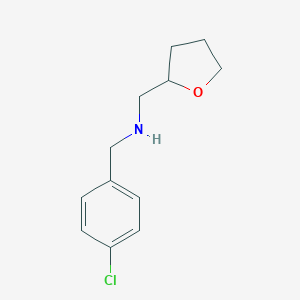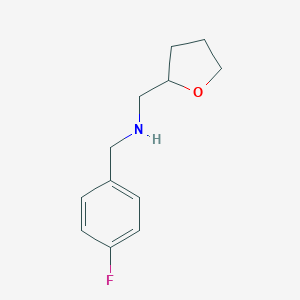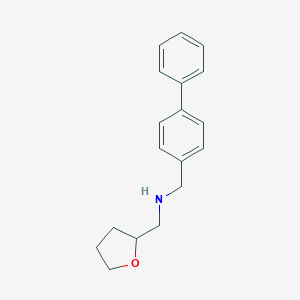![molecular formula C9H7F3N2O2 B185619 3-[(2,2,2-Trifluoroacetyl)amino]benzamide CAS No. 137084-97-0](/img/structure/B185619.png)
3-[(2,2,2-Trifluoroacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,2,2-Trifluoroacetyl)amino]benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities.
作用機序
3-[(2,2,2-Trifluoroacetyl)amino]benzamide is known to inhibit the activity of various enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs are known to play a role in the regulation of gene expression, and their inhibition by 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to lead to changes in the expression of various genes. Sirtuins are a family of proteins that are involved in the regulation of various cellular processes such as DNA repair, metabolism, and aging. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to inhibit the activity of sirtuins, leading to changes in cellular metabolism and aging.
Biochemical and Physiological Effects:
3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to exhibit anti-viral properties by inhibiting the replication of various viruses.
実験室実験の利点と制限
3-[(2,2,2-Trifluoroacetyl)amino]benzamide has several advantages as a tool compound for scientific research. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide is also relatively stable and can be easily synthesized in large quantities. However, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide also has some limitations. It is known to exhibit some toxicity at high concentrations, and its effects on different cell types and tissues are not well understood.
将来の方向性
There are several future directions for the study of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide. One area of research is the development of more selective inhibitors of HDACs and sirtuins. Another area of research is the study of the effects of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide on different cell types and tissues. It is also important to study the long-term effects of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide on cellular metabolism and aging. Finally, the potential use of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide as a therapeutic agent for various diseases such as cancer and viral infections should be explored.
Conclusion:
In conclusion, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide is a small molecule that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biological activities and has been used as a tool compound to study the role of various enzymes and signaling pathways in different biological processes. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has several advantages as a tool compound, but also has some limitations. There are several future directions for the study of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide, including the development of more selective inhibitors and the exploration of its potential therapeutic applications.
合成法
3-[(2,2,2-Trifluoroacetyl)amino]benzamide can be synthesized by reacting 3-aminobenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 3-[(2,2,2-Trifluoroacetyl)amino]benzamide as a white crystalline solid with a melting point of 175-176°C. The purity of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been used as a tool compound to study the role of various enzymes and signaling pathways in different biological processes.
特性
CAS番号 |
137084-97-0 |
|---|---|
分子式 |
C9H7F3N2O2 |
分子量 |
232.16 g/mol |
IUPAC名 |
3-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)8(16)14-6-3-1-2-5(4-6)7(13)15/h1-4H,(H2,13,15)(H,14,16) |
InChIキー |
ZGDYDGJXCOFGJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)


![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)








